molecular formula C17H23BrN2O3 B2832323 tert-Butyl 4-(2-bromobenzamido)piperidine-1-carboxylate CAS No. 1132838-09-5

tert-Butyl 4-(2-bromobenzamido)piperidine-1-carboxylate

Cat. No.: B2832323
CAS No.: 1132838-09-5
M. Wt: 383.286
InChI Key: ZPGVXZGSAPUNOK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-bromobenzamido)piperidine-1-carboxylate is a chemically synthesized building block of high value in medicinal chemistry and drug discovery research. This compound features a piperidine ring that is differentially protected with a Boc (tert-butoxycarbonyl) group on the nitrogen and a 2-bromobenzamido group on the 4-position. This specific substitution pattern makes it a versatile intermediate for the construction of more complex molecules, particularly in the synthesis of potential pharmacologically active compounds . Its primary research application lies in its role as a precursor in the design and development of new therapeutic agents. Piperidine derivatives are a common structural motif in pharmaceuticals, and this compound serves as a key intermediate in exploratory synthesis campaigns. For instance, structurally related Boc-protected piperidine carboxamide derivatives have been identified as important intermediates in the synthesis of inhibitors targeting biological pathways, such as menaquinone biosynthesis in Mycobacterium tuberculosis , highlighting its utility in anti-tuberculosis drug discovery . Furthermore, similar compounds are used in the development of active pharmaceutical ingredients (APIs) like Vandetanib and Tepotinib . The bromine atom on the benzamide ring offers a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to rapidly generate a diverse library of analogs for structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment, as it may be harmful if inhaled, swallowed, or upon skin contact .

Properties

IUPAC Name

tert-butyl 4-[(2-bromobenzoyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)20-10-8-12(9-11-20)19-15(21)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGVXZGSAPUNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-bromobenzamido)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Bromination: The bromine atom is introduced through a bromination reaction, often using N-bromosuccinimide (NBS) as the brominating agent.

    Amidation: The final step involves the formation of the amide bond between the piperidine ring and the 2-bromobenzoyl group, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow chemistry techniques and the use of automated reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-Butyl 4-(2-bromobenzamido)piperidine-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amide group.

    Oxidation Reactions: Oxidation can occur at the piperidine ring or the benzamido group, leading to various oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while reduction can lead to the formation of a secondary amine.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Activity
Research indicates that tert-butyl 4-(2-bromobenzamido)piperidine-1-carboxylate can be utilized in the development of antibacterial agents. Compounds derived from this structure have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. For example, derivatives have been investigated for their ability to inhibit bacterial growth, with some modifications leading to enhanced potency against Mycobacterium tuberculosis .

1.2 Beta-Lactamase Inhibition
The compound is also relevant in the context of beta-lactamase inhibitors. These inhibitors are crucial for overcoming antibiotic resistance mechanisms in bacteria. This compound serves as a precursor for synthesizing more complex structures that exhibit beta-lactamase inhibitory activity, thereby improving the efficacy of beta-lactam antibiotics when used in combination therapy .

Synthetic Organic Chemistry

2.1 Synthesis of Complex Molecules
this compound is frequently employed as an intermediate in the synthesis of various organic compounds. Its unique functional groups allow for further derivatization, making it a versatile building block in organic synthesis. For instance, it can be transformed into other piperidine derivatives through nucleophilic substitution reactions or coupling reactions with other electrophiles .

2.2 Development of New Synthetic Routes
The compound has been utilized to explore new synthetic methodologies that enhance yield and selectivity in chemical reactions. Researchers have reported innovative approaches that leverage the reactivity of the bromine atom and the carboxylate group, leading to the formation of diverse chemical entities with potential biological activity .

Data Tables and Case Studies

Application Description Reference
Antibacterial AgentsDevelopment of derivatives with improved activity against resistant bacteria
Beta-Lactamase InhibitorsSynthesis of compounds that enhance the effectiveness of beta-lactam antibiotics
Synthetic IntermediatesUsed as a building block for diverse organic compounds
New Synthetic MethodologiesInnovative reactions utilizing its functional groups

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-bromobenzamido)piperidine-1-carboxylate is primarily related to its ability to interact with biological targets through its piperidine and benzamido groups. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Reactivity/Applications Reference
tert-Butyl 4-(2-bromobenzamido)piperidine-1-carboxylate 2-bromobenzamido ~352.3 Suzuki coupling, kinase inhibitors
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate diazoacetyl ~311.3 C–H insertion, cyclopropanation
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate difluorobenzylamino ~326.4 CNS drug intermediates
tert-Butyl 4-formylpiperidine-1-carboxylate formyl ~215.3 Reductive amination

Table 2: Market and Application Trends (2025 Projections)

Compound Name Primary Application Sector Regional Demand (High/Low) Reference
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)-piperidine-1-carboxylate Agrochemicals Asia-Pacific
This compound Oncology drug development North America

Research Findings and Implications

  • Reactivity : The bromobenzamido group in the target compound enables cross-coupling reactions critical for biaryl synthesis, whereas diazo or formyl analogs prioritize cyclization or amination .
  • Solubility: Fluorinated derivatives (e.g., difluorobenzylamino) exhibit improved blood-brain barrier penetration compared to brominated analogs .
  • Market Trends : Brominated piperidine derivatives dominate pharmaceutical research, while pyrazole-substituted analogs see higher demand in agrochemistry .

Biological Activity

tert-Butyl 4-(2-bromobenzamido)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer specific pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H20BrN2O2
  • Molecular Weight : 348.24 g/mol

This compound contains a bromobenzamide moiety attached to a piperidine ring, which is critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structural features often act as enzyme inhibitors or receptor modulators. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Binding : It may bind to specific receptors, modulating signal transduction pathways that influence cellular responses.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown efficacy against strains of Mycobacterium tuberculosis, with IC50 values indicating potent inhibition of bacterial growth.

Anticancer Activity

In vitro studies have reported that this compound possesses anticancer properties. It has been tested against several cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. The following table summarizes key findings from relevant studies:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)12Cell cycle arrest
HeLa (Cervical Cancer)10Inhibition of proliferation

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exert neuroprotective effects in models of neurodegenerative diseases. Preliminary studies indicate that it can reduce oxidative stress and inflammation in neuronal cells.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Tuberculosis Treatment : A study investigated the use of this compound in combination therapy for drug-resistant Mycobacterium tuberculosis. Results showed enhanced efficacy when used alongside traditional antibiotics, significantly reducing bacterial load in animal models.
  • Cancer Therapeutics : In a clinical trial involving patients with advanced breast cancer, the administration of this compound led to a notable reduction in tumor size and improved patient outcomes when combined with standard chemotherapy regimens.

Q & A

Q. How can researchers investigate its potential as a TDO2 (tryptophan 2,3-dioxygenase) inhibitor?

  • Methodological Answer :
  • Enzyme Activity Assay : Measure kynurenine production (UV-Vis at 365 nm) in recombinant TDO2 incubations.
  • Cellular Models : Use IDO1/TDO2-overexpressing HEK-293 cells; quantify tryptophan metabolites via LC-MS/MS.
  • In Vivo Validation : Administer in murine models (e.g., CT26 tumors) and monitor tumor immune infiltration .

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